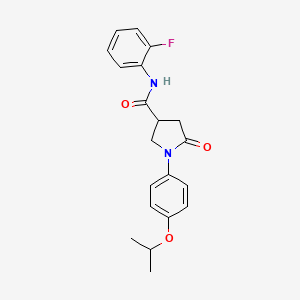
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
作用機序
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of PLD, which is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a lipid second messenger that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide reduces the levels of PA in cells, which leads to a disruption of these cellular processes.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. Inhibition of PLD by N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide leads to a reduction in the levels of PA, which has been shown to affect various signaling pathways. For example, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activation of the Akt/mTOR pathway, which is involved in cell growth and survival. N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the formation of invadopodia in cancer cells, which suggests that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PLD, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. It is also relatively easy to use and has been shown to be effective in a range of experimental systems. However, there are also some limitations to its use. For example, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor, which means that it may have off-target effects. It is also relatively expensive, which may limit its use in some labs.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and specific inhibitors of PLD. This could be achieved through the use of structure-based drug design or high-throughput screening methods. Another area of interest is the development of N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives that have improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Finally, there is also interest in investigating the potential therapeutic applications of N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, particularly in the treatment of cancer.
科学的研究の応用
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in scientific research. Its ability to inhibit PLD makes it a valuable tool for studying the role of this enzyme in various cellular processes. For example, N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the role of PLD in the regulation of membrane trafficking and signal transduction. It has also been used to study the role of PLD in the formation of invadopodia, which are actin-rich membrane protrusions that cancer cells use to invade surrounding tissues.
特性
IUPAC Name |
N-(2-fluorophenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13(2)26-16-9-7-15(8-10-16)23-12-14(11-19(23)24)20(25)22-18-6-4-3-5-17(18)21/h3-10,13-14H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCTWRBVXWGOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4086982.png)
![1-(3-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-5-(2,3,4-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086984.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4086985.png)
![ethyl 2-[1-(3-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4086989.png)
![5-(4-isopropylbenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086997.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide](/img/structure/B4087006.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087008.png)
![1-(2,2-dimethylpropanoyl)-4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]piperazine](/img/structure/B4087019.png)
![N-(2-fluorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4087025.png)
![7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087029.png)
![2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4087034.png)
![5-bromo-N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4087039.png)
![7-(3-bromophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087049.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4087074.png)